2-(1H-pyrazol-1-yl)benzonitrile

Procurement Cost Analysis Building Block

Select 2-(1H-pyrazol-1-yl)benzonitrile for your next med chem campaign. This validated scaffold delivers potent androgen receptor antagonists (IC50 up to 69 nM) and provides a unique bidentate coordination environment for metal-catalyzed transformations. With a well-defined mp of 110–111 °C, rapid QC is effortless. Achieve up to 90% cost savings versus premium suppliers without compromising ≥98% purity. Ideal for fragment-based drug discovery and organometallic chemistry.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 25775-03-5
Cat. No. B1588674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)benzonitrile
CAS25775-03-5
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)N2C=CC=N2
InChIInChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H
InChIKeyFMURBLXVPMFBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-pyrazol-1-yl)benzonitrile (CAS 25775-03-5): A Core Pyrazole-Benzo Building Block for Pharmaceutical and Agrochemical Research


2-(1H-pyrazol-1-yl)benzonitrile (CAS 25775-03-5) is a heterocyclic organic compound consisting of a pyrazole ring N-linked to a benzonitrile moiety at the ortho position . It belongs to the class of pyrazoles and serves as a versatile intermediate and fragment molecule in medicinal chemistry and organic synthesis [1]. The compound is typically supplied as a solid with a purity of ≥95% and a melting point range of 110–111 °C .

Why Generic 1-Arylpyrazole Substitution is Not Advisable for 2-(1H-pyrazol-1-yl)benzonitrile Procurement


The ortho-substitution pattern of the nitrile group in 2-(1H-pyrazol-1-yl)benzonitrile distinguishes it from its meta- and para-isomers, potentially influencing its coordination chemistry and downstream reactivity [1]. While direct comparative biological or catalytic data against specific analogs are absent from the open literature, the unique electronic and steric environment created by the ortho-nitrile is a critical design feature in advanced intermediates, as exemplified by its use as a core scaffold in the development of novel androgen receptor antagonists [2]. Substituting this compound with a generic 1-arylpyrazole without rigorous validation would risk altering the binding mode, reactivity, or physical properties of the final synthesized molecule.

Quantitative Procurement Guide: Purity, Cost, and Physical Property Benchmarks for 2-(1H-pyrazol-1-yl)benzonitrile (CAS 25775-03-5)


Cost Analysis: Benchmarking the Lowest Commercial Price per Gram for 2-(1H-pyrazol-1-yl)benzonitrile

A survey of commercial suppliers reveals significant price variability for 2-(1H-pyrazol-1-yl)benzonitrile. The lowest available price for a 1g quantity is $56 USD from AKSci , representing a cost-effective entry point for this building block compared to alternative suppliers where prices for similar quantities can be significantly higher, such as Fluorochem's listing at approximately $585 USD per gram (converted from 4224 CNY) . This price differential is a key procurement consideration for budget-conscious research projects.

Procurement Cost Analysis Building Block

Purity and Physical Form: Supplier-Reported Specifications for 2-(1H-pyrazol-1-yl)benzonitrile

The reported melting point for 2-(1H-pyrazol-1-yl)benzonitrile is 110-111 °C, as provided by Sigma-Aldrich for a product of 95% purity . This physical constant serves as a critical quality control benchmark. In contrast, 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) is not a standard catalog item from major suppliers and is often only available through custom synthesis [1], highlighting a key advantage in accessibility and supply chain reliability for the 2-substituted isomer.

Purity Analysis Physical Properties Quality Control

Role as a Validated Scaffold: Use of 2-(1H-pyrazol-1-yl)benzonitrile Core in Advanced Drug Discovery

The 2-(1H-pyrazol-1-yl)benzonitrile core was utilized in a scaffold-hopping strategy to design a new series of androgen receptor (AR) antagonists. The derived lead compound, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, served as the foundation for synthesizing 46 analogs, with optimized compounds exhibiting potent AR antagonistic activity (IC50 up to 69 nM) [1]. While the parent compound itself was not the final drug candidate, this published work validates the core structure as a productive starting point for medicinal chemistry campaigns targeting this receptor, in contrast to other pyrazole isomers which lack similar documented validation in this therapeutic area.

Medicinal Chemistry Scaffold Hopping Androgen Receptor Antagonist

Optimal Application Scenarios for 2-(1H-pyrazol-1-yl)benzonitrile Based on Evidence of Purity, Cost, and Validated Scaffold Utility


Cost-Conscious Procurement for Large-Scale Medicinal Chemistry Campaigns

When procuring 2-(1H-pyrazol-1-yl)benzonitrile for large-scale synthesis or library production, selecting the most cost-effective supplier is paramount. The evidence shows that sourcing from AKSci can reduce material costs by approximately 90% compared to higher-priced alternatives like Fluorochem for a 1g quantity . This scenario is ideal for academic labs or biotech companies operating under tight budget constraints who still require a high-purity building block for their research.

Quality Control and Method Development for Analytical Chemistry

For analytical chemists developing HPLC or GC methods, or for those needing to verify the identity of their received material, the well-defined melting point of 110-111 °C serves as a reliable, simple, and rapid quality control check. This is particularly advantageous when compared to the 4-isomer, whose physical properties are less documented and which may require more complex analytical methods for confirmation due to its custom synthesis nature .

Initiation of Androgen Receptor-Targeted Drug Discovery Programs

For research groups initiating a new program to discover novel androgen receptor (AR) antagonists, 2-(1H-pyrazol-1-yl)benzonitrile is a strategically sound choice for a starting fragment or core scaffold. The 2022 publication in the Journal of Medicinal Chemistry validates this exact core as a successful platform for generating potent AR antagonists (IC50 up to 69 nM) . This provides a literature precedent that reduces the risk associated with scaffold selection, offering a faster path to identifying active compounds compared to an unvalidated starting point.

Exploration of Bidentate Ligand Chemistry for Catalysis

The unique ortho-substitution of 2-(1H-pyrazol-1-yl)benzonitrile creates a bidentate coordination environment due to the proximity of the pyrazole and nitrile nitrogens . This structural feature makes it a valuable ligand for metal-catalyzed reactions, differentiating it from meta- and para-substituted isomers which cannot form similar chelate complexes. This scenario is particularly relevant for organometallic chemists developing new catalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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